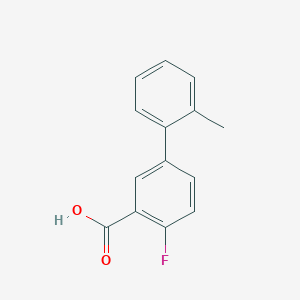

2-Fluoro-5-(2-methylphenyl)benzoic acid

Overview

Description

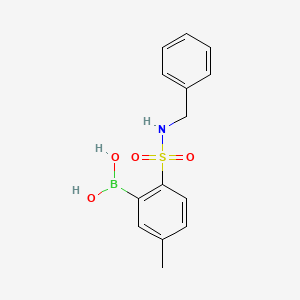

2-Fluoro-5-(2-methylphenyl)benzoic acid is a fluorobenzoic acid derivative . It is an aryl fluorinated building block . It is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .

Synthesis Analysis

The synthesis of this compound involves a multistep reaction . One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . A facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents has been reported . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron .Molecular Structure Analysis

The molecular formula of this compound is C8H7FO2 . The average mass is 154.138 Da and the monoisotopic mass is 154.043015 Da .Scientific Research Applications

Synthesis and Applications in Drug Development

2-Fluoro-5-(2-methylphenyl)benzoic acid and its derivatives are key structural units in biologically active compounds. The synthesis of fluoro-benzoic acids is often complex, requiring multiple steps and precise conditions. For instance, Tagat et al. (2002) outlined the synthesis of mono- and difluoronaphthoic acids, highlighting the intricacy of fluorinating benzoic acids and their significant role in creating biologically active compounds (Tagat et al., 2002). Additionally, Bradshaw et al. (2002) discussed the antitumor properties of fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, indicating the medicinal potential of such compounds (Bradshaw et al., 2002). Brantley et al. (2004) further noted that fluorinated benzothiazoles demonstrate potent antiproliferative activity against certain cancer cells, signifying their importance in cancer treatment research (Brantley et al., 2004).

Herbicidal and Agricultural Applications

The molecule is also noted for its herbicidal properties. Hamprecht et al. (2004) detailed how fluorine substitution in certain benzoxazin-4-one derivatives led to significant changes in herbicidal properties, demonstrating the potential agricultural applications of fluorine-substituted compounds (Hamprecht et al., 2004).

Chemical Synthesis and Material Applications

Furthermore, the synthesis and application of this compound extend to materials science. For instance, the synthesis of fluorinated phthalazinone monomers and their polymers from polycondensation reactions have been studied for their solubility and thermal properties, indicating applications in engineering plastics and membrane materials (Xiao et al., 2003). The solvothermal assembly of Co(OAc)2·4H2O with 5-fluoro-2-hydroxy-benzoic acid was studied by Li et al. (2014), who noted its potential in transferring magnetic interaction (Li et al., 2014).

Safety and Hazards

2-Fluoro-5-(2-methylphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash with plenty of soap and water. If swallowed, call a poison center or doctor/physician .

Properties

IUPAC Name |

2-fluoro-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNJTSTYANJLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681141 | |

| Record name | 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179510-24-7 | |

| Record name | 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)

![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)